molecular formula C5H10N2O2 B12892077 (S)-5-(Aminomethyl)-3-methyloxazolidin-2-one

(S)-5-(Aminomethyl)-3-methyloxazolidin-2-one

Cat. No.: B12892077
M. Wt: 130.15 g/mol
InChI Key: CTCJZEIJGYQHQH-BYPYZUCNSA-N
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Description

(S)-5-(Aminomethyl)-3-methyloxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its unique structure, which includes an oxazolidinone ring with an aminomethyl group at the 5-position and a methyl group at the 3-position. The stereochemistry of the compound is specified by the (S)-configuration, indicating the spatial arrangement of the substituents around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing (S)-5-(Aminomethyl)-3-methyloxazolidin-2-one involves the Strecker synthesis, which is a multi-component reaction that includes an aldehyde, ammonia, and hydrogen cyanide . The reaction proceeds through the formation of an imine intermediate, which then undergoes nucleophilic addition by cyanide to form an aminonitrile. The aminonitrile is subsequently hydrolyzed to yield the desired oxazolidinone compound.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of solid-phase peptide synthesis (SPPS) techniques. Aminomethyl resins are commonly used as functionalized supports for SPPS, allowing for the efficient assembly of the oxazolidinone structure through sequential addition of reagents .

Chemical Reactions Analysis

Types of Reactions

(S)-5-(Aminomethyl)-3-methyloxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones, amines, and other heterocyclic compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

(S)-5-(Aminomethyl)-3-methyloxazolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-5-(Aminomethyl)-3-methyloxazolidin-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The oxazolidinone ring can also participate in various biochemical pathways, modulating enzyme activity and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-5-(Aminomethyl)-3-methyloxazolidin-2-one is unique due to its specific stereochemistry and the presence of both an aminomethyl group and an oxazolidinone ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

IUPAC Name

(5S)-5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C5H10N2O2/c1-7-3-4(2-6)9-5(7)8/h4H,2-3,6H2,1H3/t4-/m0/s1

InChI Key

CTCJZEIJGYQHQH-BYPYZUCNSA-N

Isomeric SMILES

CN1C[C@@H](OC1=O)CN

Canonical SMILES

CN1CC(OC1=O)CN

Origin of Product

United States

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